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Introduction

Tariquidar (XR9576) is a potent third-generation, non-competitive inhibitor of the ATP-binding
cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1).[1][2][3] While initially developed for
its specificity to P-gp, subsequent research has revealed that Tariquidar also interacts
significantly with another critical ABC transporter, the Breast Cancer Resistance Protein
(BCRP/ABCG2).[4][5][6] This dual activity makes Tariquidar a valuable tool for investigating
the function of ABCGZ2, particularly in the context of multidrug resistance (MDR) in cancer. This
document provides detailed application notes and experimental protocols for utilizing
Tariquidar to study ABCG2 function.

ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump, playing a
crucial role in cellular detoxification by extruding a wide range of xenobiotics and endogenous
substrates.[7][8] Its overexpression in cancer cells is a significant mechanism of resistance to
various chemotherapeutic agents, including mitoxantrone, topotecan, and SN-38.[9][10]
Understanding the function and inhibition of ABCG2 is therefore paramount in developing
strategies to overcome MDR.

Tariquidar's interaction with ABCG2 is concentration-dependent. At lower concentrations, it
can act as a substrate for ABCG2, while at higher concentrations (typically 2100 nM), it
functions as an inhibitor of both P-gp and ABCG2.[4][5][6] This characteristic allows for
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nuanced experimental designs to dissect the specific contributions of these transporters to drug
efflux.

Data Presentation

Table 1: Effect of Tariquidar on the Cytotoxicity of an
ABCG2 Substrate

This table summarizes the effect of 100 nM Tariquidar on the half-maximal inhibitory
concentration (IC50) of mitoxantrone, a known ABCG2 substrate, in ABCG2-expressing and
parental cell lines. The data illustrates Tariquidar's ability to reverse ABCG2-mediated drug

resistance.
) . Resistance
Cell Line Cytotoxic Drug Treatment IC50 (nM) .
Ratio (RR)
G2 resistant )
Mitoxantrone Drug alone 1058 + 135 24

(BCRP)
Drug + 100 nM

e 549 + 37 13
Tariquidar
G2 parental Mitoxantrone Drug alone 43 +5 1
Drug + 100 nM

o 25+5 0.6
Tariquidar
Data adapted

from Kannan et
al., 2011.[4]

Table 2: Tariquidar's Interaction with ABCG2 ATPase
Activity

This table presents data on the stimulation of ABCG2's ATPase activity by Tariquidar,
indicating a direct interaction and suggesting that Tariquidar is a substrate of ABCG2.
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Parameter Value
Maximal Stimulation of ATPase activity 2.5-fold over basal
Concentration for 50% Stimulation (EC50) 138.4 +21.4 nM

Data adapted from Kannan et al., 2011.[4]

Experimental Protocols

Protocol 1: Cytotoxicity Assay to Evaluate Reversal of
ABCG2-Mediated Drug Resistance

This protocol determines the ability of Tariquidar to sensitize ABCG2-overexpressing cells to a
cytotoxic substrate.

Materials:

ABCG2-overexpressing cell line (e.g., HEK-293/ABCG2, MCF-7/MX100) and the
corresponding parental cell line.

o Complete cell culture medium.

o Cytotoxic ABCG2 substrate (e.g., mitoxantrone, SN-38, topotecan).
e Tariquidar.

e 96-well plates.

o Cell viability reagent (e.g., MTT, CellTiter-Glo®).

o Plate reader.

Procedure:

e Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere
overnight.

o Prepare serial dilutions of the cytotoxic drug in culture medium.
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Prepare two sets of drug dilutions: one with a fixed, non-toxic concentration of Tariquidar
(e.g., 100 nM or 1 uM) and one with the drug alone (vehicle control).[9][11]

Remove the overnight culture medium from the cells and add the drug dilutions (with and
without Tariquidar).

Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
Measure the absorbance or luminescence using a plate reader.

Calculate the IC50 values (the drug concentration that inhibits cell growth by 50%) for the
drug alone and in the presence of Tariquidar using a suitable software (e.g., GraphPad
Prism).

The fold-reversal (FR) value can be calculated by dividing the IC50 of the drug alone by the
IC50 of the drug in the presence of Tariquidar.[12]

Protocol 2: Fluorescent Substrate Efflux Assay

This flow cytometry-based assay measures the ability of Tariquidar to inhibit the efflux of a

fluorescent ABCG2 substrate.

Materials:

ABCG2-overexpressing and parental cells.

Fluorescent ABCG2 substrate (e.g., mitoxantrone, pheophorbide a, Hoechst 33342).[9][13]
Tariquidar.

Known ABCG2 inhibitor as a positive control (e.g., fumitremorgin C, Ko143).

Flow cytometer.

Procedure:
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Harvest cells and resuspend them in assay buffer (e.g., phenol red-free medium with 5%
FBS).

Pre-incubate the cells with Tariquidar at various concentrations (e.g., 100 nM, 1 uM) or a
positive control inhibitor for 30 minutes at 37°C.[9] Include a vehicle control.

Add the fluorescent substrate (e.g., 5 UM mitoxantrone) to the cell suspension and incubate
for another 30-60 minutes at 37°C.[9]

Wash the cells with ice-cold PBS to stop the efflux.
Analyze the intracellular fluorescence of the cells using a flow cytometer.

An increase in intracellular fluorescence in the presence of Tariquidar indicates inhibition of
ABCG2-mediated efflux.[11]

Protocol 3: ATPase Activity Assay

This assay measures the effect of Tariquidar on the ATP hydrolysis rate of ABCG2, which is

coupled to substrate transport.

Materials:

Crude membranes prepared from cells overexpressing ABCG2.

Tariquidar.

ATP.

Assay buffer (containing MgClI2, KCI, and a buffer like Tris or MOPS).

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
96-well plates.

Plate reader.

Procedure:
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Prepare a reaction mixture containing the ABCG2-rich membranes, Tariquidar at various
concentrations, and the assay buffer in a 96-well plate.

Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding ATP.

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is
linear.

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

Add the phosphate detection reagent and incubate at room temperature to allow color
development.

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

The amount of inorganic phosphate released is proportional to the ATPase activity.
Stimulation of ATPase activity by Tariquidar suggests it is a substrate.[4]

Visualizations
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Caption: ABCG2-mediated drug efflux and its inhibition by Tariquidar.
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Caption: Workflow for a cytotoxicity assay to assess Tariquidar's effect.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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